Carmegliptin - 813452-18-5

Carmegliptin

Catalog Number: EVT-262570
CAS Number: 813452-18-5
Molecular Formula: C20H28FN3O3
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carmegliptin has been used in trials studying the treatment of Diabetes Mellitus Type 2.
Carmegliptin is a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.
Source and Classification

Carmegliptin is classified as a dipeptidyl peptidase IV inhibitor. It is derived from aminobenzo[a]quinolizines, a structural framework that has shown promise in enhancing the pharmacological properties of diabetes medications. The compound was identified through a systematic approach involving structure-activity relationship studies, which guided its design and optimization for clinical use .

Synthesis Analysis

The synthesis of carmegliptin involves several key steps that focus on constructing its unique tricyclic core.

Methods and Technical Details

  1. Tricyclic Core Assembly: The synthesis begins with the formation of the tricyclic structure, which is essential for its biological activity. This step often employs cyclization reactions that are optimized for yield and purity.
  2. Functional Group Modifications: Subsequent modifications introduce various functional groups that enhance the compound's interaction with the target enzyme, dipeptidyl peptidase IV.
  3. Scalability: Recent advancements have reported methods for large-scale production, ensuring that carmegliptin can be manufactured efficiently to meet clinical demands .
Molecular Structure Analysis

Structure and Data

Carmegliptin's molecular structure is characterized by a complex arrangement of rings and functional groups that contribute to its inhibitory action on dipeptidyl peptidase IV.

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: 357.35 g/mol
  • 3D Structure: The co-crystal structure of carmegliptin bound to human dipeptidyl peptidase IV has been elucidated, providing insights into its binding interactions and conformational dynamics .
Chemical Reactions Analysis

Reactions and Technical Details

Carmegliptin undergoes various chemical reactions during its synthesis, primarily involving:

  1. Cyclization Reactions: These reactions are crucial for forming the tricyclic core.
  2. Substitution Reactions: Functional groups are introduced through electrophilic or nucleophilic substitution mechanisms, enhancing the compound's efficacy.
  3. Purification Processes: After synthesis, carmegliptin is purified using techniques such as chromatography to ensure high purity levels necessary for pharmaceutical applications.
Mechanism of Action

Process and Data

Carmegliptin exerts its pharmacological effects by selectively inhibiting dipeptidyl peptidase IV, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).

  • Inhibition Mechanism: By inhibiting this enzyme, carmegliptin increases the levels of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion in response to meals.
  • Clinical Implications: This mechanism helps lower blood glucose levels while minimizing the risk of hypoglycemia, making it an effective treatment option for type 2 diabetes patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carmegliptin exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases.

These properties are critical for determining its formulation and storage conditions in pharmaceutical applications.

Applications

Scientific Uses

Carmegliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to improve glycemic control through incretin pathway modulation.

  • Clinical Trials: Extensive clinical studies have demonstrated its efficacy in lowering HbA1c levels while maintaining a favorable safety profile.
  • Research Potential: Ongoing research continues to explore its potential in combination therapies with other antidiabetic agents, as well as its effects on cardiovascular outcomes in diabetic patients .

Properties

CAS Number

813452-18-5

Product Name

Carmegliptin

IUPAC Name

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

InChI Key

GUYMHFIHHOEFOA-ZCPGHIKRSA-N

SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Solubility

Soluble in DMSO

Synonyms

R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001

Canonical SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Isomeric SMILES

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.